N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
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Overview
Description
N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopropyl-substituted pyridine ring, a pyrazole moiety, and a benzene sulfonamide group, making it a subject of interest for researchers in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of the 6-cyclopropylpyridine intermediate. This can be achieved through cyclopropylation of a suitable pyridine precursor under controlled conditions.
Pyrazole Introduction: The next step is the introduction of the pyrazole ring. This can be done via a condensation reaction between the pyridine intermediate and a pyrazole derivative.
Sulfonamide Formation: The final step involves the sulfonation of the benzene ring followed by the introduction of the sulfonamide group. This can be achieved using sulfonyl chloride and an appropriate amine under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or nitro groups onto the benzene ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The pyrazole and pyridine rings may also contribute to binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares the pyrazole and pyridine motifs but differs in the substitution pattern and the presence of an isoquinoline ring.
N-(2,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine: Similar in having a pyrazole ring but with different aromatic substitutions.
Uniqueness
N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,17-7-5-16(6-8-17)22-11-1-10-20-22)21-13-14-2-9-18(19-12-14)15-3-4-15/h1-2,5-12,15,21H,3-4,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZBQBXFOZONKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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